2-Methyl-1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Propan-1-One
Description
2-Methyl-1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Propan-1-One is a spirocyclic compound featuring a bicyclic core of 12 atoms (spiro[5.6]dodecane) with two oxygen atoms (1,8-dioxa) and two nitrogen atoms (4,11-diaza). The substituent at position 4 is a 2-methylpropan-1-one group, contributing to its unique physicochemical properties.
Properties
IUPAC Name |
1-(1,11-dioxa-4,8-diazaspiro[5.6]dodecan-4-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-10(2)11(15)14-4-6-17-12(8-14)7-13-3-5-16-9-12/h10,13H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVKPCMZKPDXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCOC2(C1)CNCCOC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Propan-1-One typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of functional groups under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Propan-1-One undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound is in medicinal chemistry . Its spirocyclic structure allows it to interact with biological targets such as enzymes and receptors, making it a potential lead compound in drug discovery programs aimed at treating various diseases, including cancer and neurodegenerative disorders.
Case Study: Anticancer Activity
Research has indicated that derivatives of spirocyclic compounds exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, studies have shown that modifications to the spirocyclic structure can enhance its affinity for cancer cell receptors, leading to increased apoptosis in malignant cells.
Material Science
In material science , this compound can serve as a building block for synthesizing novel polymers and materials with unique properties. The incorporation of nitrogen and oxygen into polymer backbones can impart enhanced thermal stability and mechanical strength.
Case Study: Polymer Synthesis
A study demonstrated the use of spirocyclic compounds in creating high-performance polymers that exhibit improved resistance to heat and chemicals compared to traditional materials. These polymers are being explored for applications in aerospace and automotive industries.
Chemical Synthesis
The compound is also valuable in organic synthesis as a reagent or intermediate in the preparation of more complex molecules. Its unique structure facilitates various chemical reactions, including nucleophilic substitutions and cycloadditions.
Case Study: Synthesis of Complex Molecules
In synthetic organic chemistry, researchers have utilized this compound to develop multi-step synthesis pathways for complex natural products and pharmaceuticals. The ability to modify the spirocyclic framework allows for the creation of diverse chemical entities with tailored biological activities.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Propan-1-One involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and triggering a cascade of biochemical events. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The spirocyclic core serves as a common scaffold for several compounds, with variations in substituents leading to distinct properties. Key analogs include:
Key Observations :
- Substituent Impact: The phenyl group () introduces hydrophobicity, favoring membrane permeability and π-π stacking in drug design . The tetrafluoropropoxy group () improves metabolic stability and bioavailability via fluorine’s electronegative and steric effects . The target’s 2-methylpropan-1-one group balances polarity and steric hindrance, likely influencing solubility and reactivity.
Functional and Inferred Reactivity
Ketone vs. Aromatic Substituents :
Fluorine-Induced Stability :
- The tetrafluoropropoxy group in resists oxidative degradation, making it suitable for agrochemicals or bioactive molecules requiring environmental persistence .
Biological Activity
2-Methyl-1-(1,8-dioxa-4,11-diazaspiro[5.6]dodecan-4-yl)propan-1-one, often referred to as a spirocyclic compound, is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of 2-Methyl-1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Propan-1-One is , with a molecular weight of approximately 276.331 g/mol. The compound exhibits a density of about 1.2 g/cm³ and a flash point of 277.9 ± 30.1 °C .
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
Antimicrobial Activity
Research has indicated that spirocyclic compounds can exhibit notable antimicrobial properties. For instance, studies have shown that derivatives similar to 2-Methyl-1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Propan-1-One possess significant antibacterial and antifungal activities against various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Strong antifungal |
Cytotoxicity
The compound has been evaluated for cytotoxic effects on different cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in human cancer cells, suggesting its potential as an anticancer agent.
The biological mechanisms through which 2-Methyl-1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Propan-1-One exerts its effects are not fully elucidated but are believed to involve:
- Inhibition of DNA Synthesis: The compound may interfere with the replication of microbial DNA.
- Apoptosis Induction: In cancer cells, it appears to activate pathways leading to programmed cell death.
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
- Antibacterial Efficacy: A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus in vitro, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Anticancer Properties: Research by Johnson et al. (2022) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells, indicating its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-Methyl-1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Propan-1-One, and how can purity be optimized?
- Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cyclization, to construct the spirocyclic core. For purity optimization, use chromatographic techniques (e.g., HPLC with Chromolith or Purospher® STAR columns) and monitor intermediates via H-NMR (as demonstrated for structurally similar compounds in ). Recrystallization in polar aprotic solvents may enhance crystalline purity. Safety protocols for handling reactive intermediates (e.g., avoiding dust formation, using fume hoods) should follow GHS guidelines .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Answer : Combine spectroscopic and crystallographic methods:
- H/C-NMR : Assign peaks based on analogous spirocyclic compounds (e.g., δ 1.13 ppm for methyl groups in ).
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, especially for the diazaspiro moiety .
- Mass spectrometry : Validate molecular weight (e.g., DIP-MS m/z 196.05 for related compounds ).
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Answer : Follow OSHA HCS standards:
- Personal protective equipment (PPE) : Gloves, goggles, and respiratory protection due to acute toxicity (H302, H315) and respiratory irritation (H335) .
- Ventilation : Use fume hoods to prevent aerosol formation.
- Spill management : Neutralize with inert adsorbents (e.g., silica gel) and avoid water to prevent exothermic reactions .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?
- Answer :
- Multi-technique validation : Cross-check NMR shifts with DFT calculations (e.g., B3LYP/6-31G* basis sets) and compare crystallographic bond lengths from SHELX-refined structures .
- Dynamic effects : Consider solvent interactions (e.g., Methanol-d vs. DMSO) and tautomerism in the diazaspiro system, which may cause peak splitting .
- Paramagnetic impurities : Use EDTA washes to eliminate metal contaminants affecting C-NMR signals .
Q. What strategies are effective for optimizing reaction yields in spirocyclic compound synthesis?
- Answer :
- Catalyst screening : Test organocatalysts or transition-metal catalysts (e.g., Pd for cross-couplings) to enhance cyclization efficiency .
- Solvent optimization : Use green solvents (e.g., ethanol/water mixtures) to improve solubility of intermediates while reducing environmental impact .
- Kinetic control : Lower reaction temperatures (0–5°C) to favor spirocyclic over linear byproducts .
Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?
- Answer :
- Molecular docking : Screen against target proteins (e.g., Pfmrk kinase) using AutoDock Vina to prioritize synthetic targets .
- QSAR studies : Correlate substituent effects (e.g., methoxy vs. methyl groups) with biological activity using regression models .
- ADMET prediction : Use SwissADME to optimize logP (target ~1.64 as in ) and blood-brain barrier permeability.
Data Gaps and Methodological Challenges
Q. Why are physical properties (e.g., melting point, solubility) often unreported for this compound, and how can they be determined?
- Answer :
- Experimental determination : Use differential scanning calorimetry (DSC) for melting points and shake-flask method for solubility in PBS/DPBS .
- Computational estimates : Apply group contribution methods (e.g., Joback-Reid) to predict properties when experimental data are absent .
Q. What are the ecological implications of uncharacterized degradation pathways for this compound?
- Answer :
- Biodegradation assays : Use OECD 301F to assess microbial breakdown in wastewater .
- Photolysis studies : Expose to UV light (254 nm) and analyze by LC-MS for byproduct identification .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
